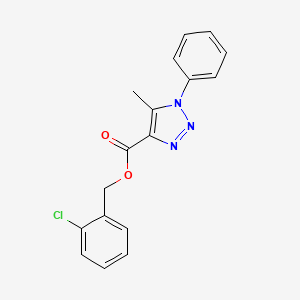
5-Amino-4-benzothiazol-2-yl-1-phenethyl-1,2-dihydro-pyrrol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
5-Amino-4-benzothiazol-2-yl-1-phenethyl-1,2-dihydro-pyrrol-3-one has been studied for its potential to be used in scientific research. It has been used as a model compound in studies of the effects of heterocyclic compounds on the environment, and has been found to have antioxidant and anti-inflammatory properties. In addition, this compound has been studied for its potential to be used as an anticancer agent, as well as for its potential to be used as an inhibitor of protein kinases.
作用機序
The mechanism of action of 5-Amino-4-benzothiazol-2-yl-1-phenethyl-1,2-dihydro-pyrrol-3-one is not yet fully understood. However, it is believed to act as an antioxidant by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS). It is also believed to act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to inhibit protein kinases, which are enzymes that are involved in the regulation of various cellular processes.
Biochemical and Physiological Effects
Studies have shown that this compound has a number of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, which are molecules that are involved in the inflammatory response. In addition, this compound has been found to inhibit the activity of certain protein kinases, which are enzymes that are involved in the regulation of various cellular processes. Furthermore, this compound has been found to have antioxidant and anti-inflammatory properties, which can help protect cells from damage caused by ROS and RNS.
実験室実験の利点と制限
5-Amino-4-benzothiazol-2-yl-1-phenethyl-1,2-dihydro-pyrrol-3-one has a number of advantages for lab experiments. It is relatively easy to synthesize, and its structure gives it unique properties that make it attractive for use in research and development. Additionally, it has been found to have a number of biochemical and physiological effects, which makes it useful for studying the effects of heterocyclic compounds on the environment. However, there are some limitations to using this compound in lab experiments. It is not yet fully understood how it works, and the exact mechanism of action is still being studied. Additionally, its effects on humans and other animals have not been extensively studied, so its safety for use in lab experiments is not yet fully known.
将来の方向性
There are a number of potential future directions for 5-Amino-4-benzothiazol-2-yl-1-phenethyl-1,2-dihydro-pyrrol-3-one research. One potential direction is to further study the biochemical and physiological effects of the compound, in order to better understand how it works and its potential applications. Additionally, further research could be done to study the safety of this compound for use in lab experiments, as well as its potential applications in medicine and other fields. Finally, further research could be done to develop new synthesis methods for this compound, in order to make it easier and more cost-effective to produce.
合成法
5-Amino-4-benzothiazol-2-yl-1-phenethyl-1,2-dihydro-pyrrol-3-one is synthesized through a multi-step process. The first step is the reaction of 2-aminobenzothiazole with ethylchloroformate to form a compound known as ethyl 4-chlorobenzothiazole-2-carboxylate. This compound is then reacted with phenethanol to form the desired product, this compound. The reaction is carried out in a polar solvent at room temperature.
特性
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-5-imino-1-(2-phenylethyl)-2H-pyrrol-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3OS/c20-18-17(19-21-14-8-4-5-9-16(14)24-19)15(23)12-22(18)11-10-13-6-2-1-3-7-13/h1-9,20,23H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUURTYAKGFJBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C(=N)N1CCC2=CC=CC=C2)C3=NC4=CC=CC=C4S3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2-Methoxy-5-methylphenyl)sulfonyl-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2677300.png)

![4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-6-hydroxy-7-phenylchromen-2-one](/img/structure/B2677304.png)


![2-{[(4-Bromo-2-fluorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2677309.png)




![N-isopropyl-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2677318.png)


